RPD3 protein - 144714-44-3

RPD3 protein

Catalog Number: EVT-1516658
CAS Number: 144714-44-3
Molecular Formula: C6H8O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RPD3 is encoded by the RPD3 gene found in various eukaryotic organisms, including yeast (Saccharomyces cerevisiae). It is classified under the class I histone deacetylases and is characterized by its ability to remove acetyl groups from histones, thereby influencing gene expression patterns. The protein is involved in multiple biological processes, including environmental stress responses, cell cycle regulation, and developmental processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of RPD3 protein typically involves recombinant DNA technology. The gene encoding RPD3 can be cloned into an expression vector, which is then introduced into host cells (commonly Escherichia coli or yeast). Following transformation, the host cells are cultured under conditions that induce protein expression.

Purification methods often include:

  • Affinity chromatography: Utilizing tags (e.g., His-tag) attached to the protein for selective binding.
  • Ion exchange chromatography: Separating proteins based on charge.
  • Size exclusion chromatography: Separating proteins based on size.

These methods ensure that the RPD3 protein is obtained in a pure form for further functional analysis .

Molecular Structure Analysis

Structure and Data

RPD3 protein exhibits a characteristic structure typical of histone deacetylases, including a catalytic domain that facilitates the removal of acetyl groups from lysine residues. Structural studies have shown that RPD3 contains a zinc-binding domain essential for its enzymatic activity.

Key structural features include:

  • Catalytic domain: Responsible for deacetylation activity.
  • Zinc finger motifs: Important for structural integrity and interaction with other proteins.

The molecular weight of RPD3 is approximately 36 kDa, with an isoelectric point around 6.5, indicating it is slightly acidic under physiological pH conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction catalyzed by RPD3 involves the hydrolysis of acetylated lysine residues on histones. This reaction can be represented as follows:

Acetylated Lysine+H2OLysine+Acetic Acid\text{Acetylated Lysine}+\text{H}_2\text{O}\rightarrow \text{Lysine}+\text{Acetic Acid}

This deacetylation process leads to a conformational change in chromatin, promoting a repressive state that inhibits transcription factor access to DNA. The activity of RPD3 can be modulated by various factors, including post-translational modifications and interactions with other proteins such as CoRest .

Mechanism of Action

Process and Data

RPD3 functions primarily through its role as a histone deacetylase. Upon binding to specific gene promoters, it removes acetyl groups from histones, leading to tighter DNA-histone interactions and reduced accessibility for transcription machinery. This action effectively silences gene expression.

In response to environmental stresses, such as heat shock or oxidative stress, RPD3 interacts with transcription factors like Msn2/4 to regulate the expression of stress-responsive genes. Studies indicate that RPD3's activity is crucial for proper gene activation during these stress responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RPD3 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 36 kDa.
  • Isoelectric Point: ~6.5.
  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for its function in cellular environments and influence its interactions with other biomolecules .

Applications

Scientific Uses

RPD3 protein has significant applications in various fields of biological research:

  • Gene Regulation Studies: Understanding how RPD3 influences transcriptional repression aids in elucidating mechanisms of gene regulation.
  • Stress Response Research: Investigating RPD3's role in stress responses provides insights into cellular adaptation mechanisms.
  • Therapeutic Targets: Given its involvement in numerous cellular processes, RPD3 may serve as a potential target for therapeutic interventions in diseases related to dysregulated gene expression.

Research continues to explore the multifaceted roles of RPD3 in different biological contexts, highlighting its importance in molecular biology and genetics .

Structural Characterization of RPD3

Domain Architecture and Catalytic Motifs

RPD3, a class I histone deacetylase (HDAC), exhibits a conserved multi-domain architecture centered around its catalytic deacetylase domain. In Saccharomyces cerevisiae, the Rpd3L complex comprises 12 subunits, with RPD3 serving as the sole catalytic subunit. Key scaffolding proteins include Sin3 (present in two copies), which interacts with nearly all complex subunits, and Rxt2, which "stitches" the dimeric assembly together [1]. The catalytic domain of RPD3 contains a highly conserved 60–70 amino acid motif essential for deacetylase activity. Mutagenesis studies identify critical histidine residues (H150, H151, H188) within this motif; alanine substitutions at these sites abolish enzymatic activity without disrupting protein-protein interactions, confirming their role in catalysis [4]. This "deacetylation motif" shares homology with bacterial deacetylases like Mycoplana ramosa acetylpolyamine amidohydrolase (aphA) and Salmonella enterica AcuC, underscoring its evolutionary conservation [4] [2].

Table 1: Key Catalytic Residues and Domains in RPD3

ElementLocation/ResiduesFunctionConservation
Deacetylase DomainN-terminal (≈60–70 aa)Zinc-dependent deacetylationYeast to mammals
Histidine Pair 1H150, H151 (S. cerevisiae)Catalytic activity; substrate coordinationInvariant across species
Histidine Pair 2H188 (S. cerevisiae)Catalytic activity; active site integrityInvariant across species
Sin3 InteractionHID (HDAC Interaction Domain)Scaffold binding; complex assemblyBroad eukaryotic conservation

Tertiary Structure and Active Site Configuration

Cryo-electron microscopy (cryo-EM) reveals that the yeast Rpd3L complex adopts an asymmetric dimeric architecture organized into two structurally distinct lobes (Lobe I and Lobe II), connected by a cross-brace scaffold formed by Sds3/Dep1 (Stem I) and Rxt2/Pho23 (Stem II) subunits [1] [7]. Each lobe contains one Sin3 and one Rpd3 molecule, but their catalytic sites are differentially regulated:

  • Lobe I: The Rpd3 active site is solvent-accessible, positioned near Sap30 and Sds3.
  • Lobe II: The catalytic site is occluded by Rxt2, where Leu80 inserts into the active site tunnel, mimicking the conformation of an Nε-acetyllysine substrate [1]. This occlusion suggests auto-regulatory mechanisms where substrate binding or conformational changes might relieve inhibition.

The tertiary structure of Rpd3 itself is typical of class I HDACs, featuring a central α/β fold surrounding a deep catalytic pocket coordinated by a zinc ion. The active site accommodates acetylated lysine substrates, with residues lining the pocket facilitating hydrolytic cleavage of the acetyl group. Flexibility is observed at the complex periphery, where subunits like Ume1 and transcription factors (Ume6, Ash1) exhibit positional disorder, potentially enabling dynamic chromatin engagement [1] [7].

Table 2: Structural Features of Rpd3 Complexes

ComplexSubunitsArchitectureCatalytic Site StatusKey Regulatory Subunit
Rpd3L (Yeast)12 subunits (incl. Sin3×2, Rpd3×2)Asymmetric dimer; two lobesOne site occluded by Rxt2Rxt2 (inhibitory)
Rpd3S (Yeast)5 subunits (Rpd3, Sin3, Ume1, Rco1, Eaf3)Rigid core + flexible anchorsAccessible; H3K36me3-targetedEaf3 (targeting)
HDAC3 (Human)Ortholog in SMRT/N-CoR complexesNuclear; associates with SANT domainsActive; regulated by N-CoR/SMRTSMRT (activation)

Comparative Analysis Across Species (Yeast, Drosophila, Mammals)

RPD3 homologs are conserved from yeast to humans, with sequence identity exceeding 58% between yeast Rpd3 and human HDAC1/HDAC3 [10]. Despite conserved catalytic cores, subunit composition and regulatory mechanisms diverge:

  • Yeast (S. cerevisiae): Rpd3 exists in two distinct complexes—Rpd3L (large, 1–2 MDa) for promoter-specific repression and Rpd3S (small, 0.5–0.6 MDa) for intragenic deacetylation [1] [6].
  • Mammals: HDAC1/2/3 are functional orthologs. HDAC1/2 reside in Sin3/NuRD complexes analogous to Rpd3L, while HDAC3 associates with N-CoR/SMRT corepressors. HDAC3 retains the conserved catalytic motif but lacks the C-terminal tail phosphorylation sites seen in HDAC1/2 [10] [2].
  • Plants: Cotton (Gossypium spp.) RPD3 genes cluster into four classes (I–IV), with Class I members (e.g., GhHDA6/9/19) showing high homology to yeast Rpd3 and Arabidopsis HDA19 [8].

Functional specialization occurs via subunit evolution. For example, Rpd3S-specific subunits Rco1 and Eaf3 (targeting H3K36me3) are absent in Drosophila, while mammalian HDAC3 requires SMRT-derived peptides for activation—a mechanism absent in yeast [7] [10].

Post-Translational Modifications (Phosphorylation, Ubiquitination)

RPD3 function is modulated by post-translational modifications (PTMs) that regulate its activity, stability, and complex assembly:

  • Phosphorylation: Mammalian HDAC1/2 possess C-terminal tails with casein kinase 2 (CK2) sites. Phosphorylation enhances nuclear retention and association with co-repressors like Sin3 [2] [10]. HDAC3 harbors a single CK2 site, while HDAC8 is regulated by protein kinase A (PKA) [2].
  • Ubiquitination: RPD3 stability is modulated by ubiquitin ligases. In humans, HDAC1/2 undergo ubiquitination by CHFR, affecting DNA damage responses. Conversely, deubiquitinases (DUBs) reverse this process—a mechanism exploited therapeutically via "DUBTACs" to stabilize HDACs [9].
  • Chemical Inducers of Proximity (CIPs): Novel tools like AceTAGs use engineered ligases to induce site-specific acetylation or deacetylation of RPD3 substrates, offering precise control over its activity [9].

Table 3: Key PTMs Regulating RPD3/HDAC Function

PTM TypeTarget Residue/RegionEffect on FunctionRegulatory Enzyme
PhosphorylationHDAC1/2 C-terminal tailEnhanced nuclear retention; Sin3 bindingCK2 kinase
UbiquitinationLysine residues (HDAC1/2)Proteasomal degradation; DNA damage responseCHFR ligase
DeubiquitinationUbiquitinated HDACsStabilization; complex assemblyUSP10/22 DUBs
CIP RecruitmentFusion tags (e.g., AceTAG)Targeted deacetylation of specific substratesEngineered E3 ligases

Compound Names Mentioned: RPD3, HDAC3, Sin3, Rpd3L, Rpd3S, HDAC1, HDAC2, AphA, AcuC, CK2, SMRT, N-CoR, AceTAG, DUBTAC, Trichostatin A (TSA), Trapoxin (TPX).

Properties

CAS Number

144714-44-3

Product Name

RPD3 protein

Molecular Formula

C6H8O3

Synonyms

RPD3 protein

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